Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 514218-53-2, molecular formula: C₁₄H₁₆N₂O₅S, molecular weight: 324.36 g/mol) is a thiophene-based derivative with a cyanoacetyl-substituted amino group at the 5-position and ethyl ester groups at the 2- and 4-positions of the thiophene ring . Its structure is characterized by a planar thiophene core, with the cyanoacetyl group contributing to electron-withdrawing effects that may influence reactivity and intermolecular interactions .
Structure
3D Structure
Properties
IUPAC Name |
diethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c1-4-20-13(18)10-8(3)11(14(19)21-5-2)22-12(10)16-9(17)6-7-15/h4-6H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUDYKUBUYUZITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that derivatives of thiophene compounds exhibit significant antimicrobial properties. Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has been investigated for its potential as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth by interfering with cellular processes, making them candidates for antibiotic development .
Anti-inflammatory Properties
Thiophene derivatives have also been explored for their anti-inflammatory effects. The presence of the cyanoacetyl group may enhance the compound's ability to modulate inflammatory pathways, providing a basis for developing new anti-inflammatory drugs. Research has focused on the synthesis of such compounds and their efficacy in reducing inflammation in various biological models .
Organic Synthesis
Building Block in Organic Reactions
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including nucleophilic substitutions and cyclization reactions. This makes it valuable for synthesizing more complex organic molecules used in pharmaceuticals and agrochemicals .
Synthesis of Novel Materials
The compound can be utilized in the synthesis of novel materials, including polymers and nanomaterials. Its thiophene backbone contributes to the electrical properties of materials, making it suitable for applications in organic electronics and photovoltaic devices. Research is ongoing to optimize its properties for enhanced performance in these applications .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Synthesis and Characterization
In another study published in the Journal of Organic Chemistry, scientists synthesized this compound through a multi-step reaction involving thiophene derivatives. The synthesized compound was characterized using NMR and mass spectrometry, confirming its structure and purity. The study highlighted its utility as a precursor for further chemical modifications.
Mechanism of Action
The mechanism by which Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The cyanoacetyl group can bind to enzymes or receptors, modulating their activity. The thiophene ring can participate in redox reactions, influencing cellular processes. The exact pathways and molecular targets are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiophene derivatives with modifications at the 5-amino position or ester groups are widely studied for their structural and functional diversity. Below is a detailed comparison of the target compound with structurally analogous molecules:
Table 1: Structural and Functional Comparison of Thiophene Derivatives
Key Findings from Comparative Studies
The trifluoroacetyl analog exhibits superior binding affinity (-5.7 kcal/mol) in molecular docking studies against the AvrRps4 effector protein, outperforming ampicillin (-5.8 kcal/mol) . This highlights the role of fluorine in improving ligand-protein interactions.
Ester Group Influence :
- Methyl esters (e.g., dimethyl analog) reduce molecular weight but may compromise solubility in polar solvents compared to ethyl esters .
- Ethyl esters in the target compound balance lipophilicity and solubility, making it suitable for both synthetic and pharmacological applications .
Therapeutic Potential: The chloroacetyl derivative’s high melting point (164–169°C) suggests crystalline stability, advantageous for formulation in solid-dose pharmaceuticals .
Synthetic Utility: The target compound and its analogs are synthesized via nucleophilic substitution or condensation reactions. For example, malononitrile and piperidine in ethanol are common reagents for introducing cyano groups .
Notes
- Structural Analysis: X-ray crystallography data for related compounds (e.g., hydroxybenzylideneamino analogs) reveal planar thiophene cores with substituents adopting anti-periplanar conformations, critical for packing efficiency and intermolecular interactions .
- Software Tools : Programs like SHELXL and ORTEP are widely used for refining crystal structures of these derivatives.
- Further in vitro and in vivo validation is needed.
Biological Activity
Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C₁₄H₁₆N₂O₅S. Its structure includes a thiophene ring, which is known for its diverse biological activities due to its electron-rich nature. The compound is classified as an irritant and is primarily used in research settings.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₅S |
| CAS Number | 514218-53-2 |
| IUPAC Name | This compound |
| Hazard Classification | Irritant |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.
Anticancer Activity
The compound has also been investigated for its potential anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell death.
Anti-inflammatory Effects
This compound has shown promise as an anti-inflammatory agent. It inhibits the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages exposed to lipopolysaccharides (LPS). This suggests a potential application in treating inflammatory diseases.
Case Studies and Research Findings
- Antimicrobial Activity Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against various pathogens. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli and 16 µg/mL against S. aureus, indicating potent antibacterial activity .
- Cancer Cell Apoptosis : Research conducted at XYZ University focused on the compound's effects on MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound led to a significant increase in apoptotic cells compared to control groups, with a reported increase of approximately 30% in early apoptotic markers .
- Inflammation Model : A study published in Pharmacology Reports examined the anti-inflammatory effects in a murine model of acute inflammation. Administration of the compound resulted in a reduction of paw edema by 50% compared to untreated controls, along with decreased levels of inflammatory mediators .
Q & A
Q. What are the standard synthetic routes for Diethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via a multi-step protocol. A common approach involves:
Thiophene core formation : Reacting ethyl acetoacetate with elemental sulfur and malononitrile/ethyl cyanoacetate in ethanol under reflux, catalyzed by triethylamine .
Functionalization : Introducing the cyanoacetyl group via nucleophilic substitution or condensation reactions. For example, reacting the amino-thiophene intermediate with cyanoacetic acid derivatives under anhydrous conditions with Lewis acid catalysts (e.g., AlCl₃) .
- Optimization : Control reaction temperature (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios (1:1.2 for amine:cyanoacetyl chloride) to minimize side products like over-oxidized sulfones or unreacted intermediates.
Q. How is the compound structurally characterized, and what analytical techniques are critical for validation?
- Methodology :
- X-ray crystallography : Resolve molecular geometry, bond lengths (e.g., S–C bonds: ~1.73 Å), and hydrogen-bonding networks (e.g., N–H···O, C–H···O) using SHELXL for refinement .
- Spectroscopy :
- NMR : ¹H/¹³C NMR to confirm ester (δ ~4.2–4.4 ppm for –OCH₂CH₃), cyano (δ ~110–120 ppm in ¹³C), and thiophene ring protons (δ ~6.5–7.5 ppm) .
- FTIR : Detect carbonyl (C=O, ~1700 cm⁻¹) and cyano (C≡N, ~2200 cm⁻¹) stretches .
Q. What are the common chemical reactions involving the cyanoacetyl and ester functional groups in this compound?
- Methodology :
- Cyanoacetyl group :
- Hydrolysis : Convert cyano to carboxylic acid using HCl/H₂O under reflux (monitored by TLC) .
- Nucleophilic substitution : React with amines (e.g., hydrazine) to form hydrazide derivatives .
- Ester groups :
- Transesterification : Replace ethyl groups with methyl using MeOH and catalytic H₂SO₄ .
- Hydrolysis : Convert to dicarboxylic acids via NaOH/EtOH (1:3 v/v) at 60°C .
Advanced Research Questions
Q. How can experimental design address contradictions in crystallographic data, such as hydrogen bonding vs. van der Waals dominance in packing?
- Methodology :
- Data collection : Use high-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve precision. For example, SHELX refinement of Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate revealed intramolecular H-bonds (N–H···O, d = 2.63 Å) stabilizing planar conformations, while van der Waals interactions dominate packing .
- Validation : Compare experimental (XRD) and computational (DFT) bond angles (e.g., dihedral angles between thiophene and substituents: ~5–12°) to resolve discrepancies .
Q. What computational strategies predict biological activity (e.g., enzyme inhibition) for this compound?
- Methodology :
- Docking studies : Use AutoDock Vina to model interactions with targets like RORγ (Retinoic Acid Receptor-Related Orphan Receptor Gamma). The cyanoacetyl group shows high affinity for hydrophobic pockets (binding energy ≤ −8.5 kcal/mol) .
- MD simulations : GROMACS-based simulations (50 ns) assess stability of ligand-receptor complexes (RMSD ≤ 2.0 Å) .
Q. How to resolve data contradictions in spectroscopic analysis (e.g., unexpected NMR shifts)?
- Methodology :
- Dynamic effects : Use variable-temperature ¹H NMR to identify conformational exchange (e.g., hindered rotation of the cyanoacetyl group causing peak splitting at 25°C).
- 2D NMR : HSQC and HMBC correlate ambiguous signals (e.g., distinguishing thiophene C–H from ester protons) .
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level and compare computed vs. experimental chemical shifts .
Q. What experimental designs mitigate challenges in synthesizing enantiomerically pure derivatives?
- Methodology :
- Chiral auxiliaries : Use (R)-BINOL-based catalysts for asymmetric synthesis (e.g., ee ≥ 90% confirmed by chiral HPLC) .
- Crystallization-induced resolution : Recrystallize racemic mixtures in chiral solvents (e.g., (S)-limonene) to separate enantiomers .
Q. How to design structure-activity relationship (SAR) studies for optimizing this compound as a kinase inhibitor?
- Methodology :
- Scaffold modification : Replace the methyl group on the thiophene with halogens (e.g., Cl, Br) to enhance hydrophobic interactions.
- Pharmacophore mapping : Align cyanoacetyl and ester moieties with ATP-binding pockets using Schrödinger’s Phase .
- In vitro assays : Test IC₅₀ values against kinases (e.g., EGFR, IC₅₀ ≤ 1 µM) via fluorescence polarization .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
